molecular formula C14H15N5O2S B10938836 N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10938836
M. Wt: 317.37 g/mol
InChI Key: IIJCYIUWTNIYFM-UHFFFAOYSA-N
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Description

N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyano group, a dimethylamino carbonyl group, and a thienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thienyl and pyrazole intermediates. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can include stirring without solvent at room temperature or using a steam bath at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as dicyclohexyl carbodiimide and 4-N,N-dimethylamino pyridine can facilitate the condensation reactions required to form the final product .

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The cyano and carbonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE
  • 2-CYANO-5-(DIMETHYLAMINO)-3-METHYLPENTA-2,4-DIENAMIDE

Uniqueness

N-{3-CYANO-5-[(DIMETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15N5O2S

Molecular Weight

317.37 g/mol

IUPAC Name

N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H15N5O2S/c1-8-9(7-15)13(22-11(8)14(21)18(2)3)16-12(20)10-5-6-19(4)17-10/h5-6H,1-4H3,(H,16,20)

InChI Key

IIJCYIUWTNIYFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=NN(C=C2)C)C(=O)N(C)C

Origin of Product

United States

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